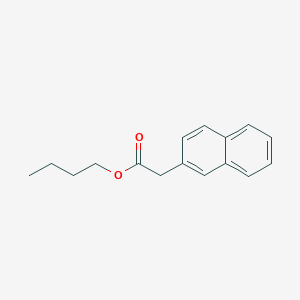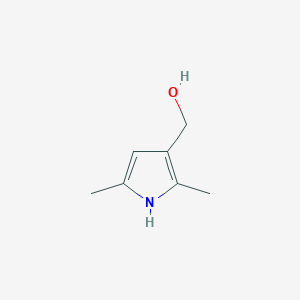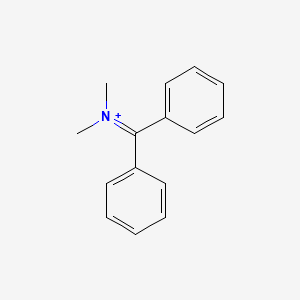
Butyl (naphthalen-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl (naphthalen-2-yl)acetate: is an organic compound that belongs to the class of esters. It is formed by the esterification of butanol and naphthalen-2-ylacetic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry. It is also utilized in various chemical syntheses due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Butyl (naphthalen-2-yl)acetate can be synthesized through the esterification reaction between butanol and naphthalen-2-ylacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants are fed into a reactor where they are mixed with a catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion. The product is then purified through distillation to obtain the pure ester.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Butyl (naphthalen-2-yl)acetate can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form butyl (naphthalen-2-yl)ethanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups. Common reagents include sodium hydroxide and ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Naphthalen-2-ylacetic acid.
Reduction: Butyl (naphthalen-2-yl)ethanol.
Substitution: Various substituted naphthalen-2-ylacetates.
Wissenschaftliche Forschungsanwendungen
Chemistry: Butyl (naphthalen-2-yl)acetate is used as an intermediate in the synthesis of various organic compounds. It is also used as a solvent in chemical reactions due to its stability and low reactivity.
Biology: In biological research, this compound is used as a model ester to study ester hydrolysis and enzyme-catalyzed reactions. It is also used in the study of membrane permeability and transport mechanisms.
Medicine: this compound has potential applications in drug delivery systems due to its ability to form stable emulsions and its biocompatibility. It is also being investigated for its potential use in the formulation of topical medications.
Industry: In the fragrance industry, this compound is used as a fragrance ingredient due to its pleasant aroma. It is also used as a plasticizer in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of butyl (naphthalen-2-yl)acetate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to form naphthalen-2-ylacetic acid and butanol. The naphthalen-2-ylacetic acid can then interact with various cellular pathways, including those involved in inflammation and cell signaling. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
- Methyl (naphthalen-2-yl)acetate
- Ethyl (naphthalen-2-yl)acetate
- Propyl (naphthalen-2-yl)acetate
Comparison: Butyl (naphthalen-2-yl)acetate is unique among its similar compounds due to its longer alkyl chain, which imparts different physical and chemical properties. For example, it has a higher boiling point and lower volatility compared to methyl and ethyl (naphthalen-2-yl)acetate. This makes it more suitable for applications where a less volatile compound is desired. Additionally, the longer alkyl chain can affect the compound’s solubility and interaction with other molecules, making it more versatile in certain chemical syntheses and industrial applications.
Eigenschaften
CAS-Nummer |
2876-68-8 |
|---|---|
Molekularformel |
C16H18O2 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
butyl 2-naphthalen-2-ylacetate |
InChI |
InChI=1S/C16H18O2/c1-2-3-10-18-16(17)12-13-8-9-14-6-4-5-7-15(14)11-13/h4-9,11H,2-3,10,12H2,1H3 |
InChI-Schlüssel |
SSZNXCVWLPXRQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanesulfonic acid, [[(4-aminophenyl)sulfonyl]amino]-](/img/structure/B14751713.png)

![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14751717.png)
![(1S,5S,6R,7R)-3-methoxy-6-methyl-5-prop-2-enyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B14751723.png)
![tert-butyl (NZ)-N-[amino-(6-prop-2-enoxy-1-benzothiophen-2-yl)methylidene]carbamate](/img/structure/B14751724.png)


![2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate](/img/structure/B14751762.png)
![Benzene, [(1-methyl-2-propenyl)thio]-](/img/structure/B14751764.png)
![1,4,6-Trioxaspiro[4.4]nonane](/img/structure/B14751765.png)

![(6S,8S,9R,10S,11S,13S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14751778.png)
![Thieno[3,4-d]thiepin](/img/structure/B14751789.png)

